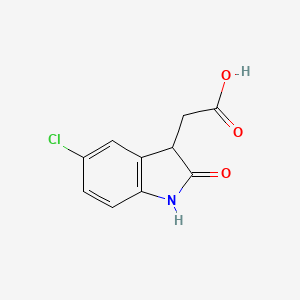

2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(5-chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c11-5-1-2-8-6(3-5)7(4-9(13)14)10(15)12-8/h1-3,7H,4H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRLPVUNGCRWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(C(=O)N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001227534 | |

| Record name | 5-Chloro-2,3-dihydro-2-oxo-1H-indole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228552-97-3 | |

| Record name | 5-Chloro-2,3-dihydro-2-oxo-1H-indole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228552-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,3-dihydro-2-oxo-1H-indole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

- The indole core is typically prepared from aniline or phenylhydrazine derivatives. The indole framework is essential for further functionalization.

- Chlorination at the 5-position is introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride to yield 5-chloroindole derivatives.

Oxidation at the 2-Position

- The 2-position of the indole ring is oxidized to form the keto group, converting the indole into an oxindole structure.

- Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions to achieve this transformation.

Detailed Synthetic Example from Literature

A representative synthetic approach reported involves:

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Starting with isatin or substituted indole | Preparation of the indole core | High yield reported for indole formation |

| 2 | Chlorination with thionyl chloride or PCl5 | Introduction of chlorine at 5-position | Controlled to avoid over-chlorination |

| 3 | Oxidation using potassium permanganate or CrO3 | Formation of 2-oxo group (oxindole) | Requires careful monitoring to prevent ring degradation |

| 4 | Acetylation with acetic anhydride/pyridine | Introduction of acetic acid moiety at 3-position | Moderate to high yield, purification by recrystallization |

This sequence is consistent with classical indole chemistry and has been adapted for scale-up in industrial settings where reaction parameters such as temperature, solvent, and reaction time are optimized for yield and purity.

Alternative Synthetic Strategies

Research has also explored alternative strategies involving intermediate hydrazides and ester derivatives:

- Hydrazone Formation and Esterification: Starting from isatin derivatives, ethyl esters of 2-oxo-indole acetic acid can be synthesized by reaction with ethyl chloroacetate in the presence of potassium carbonate in acetone.

- Hydrazide Intermediates: Hydrazine hydrate treatment of the esters produces hydrazides, which can then be converted into various derivatives, including Schiff bases, via condensation with aldehydes under reflux in ethanol with catalytic acetic acid.

These methods allow for structural diversification and have been used to prepare analogs for biological activity screening.

Industrial Production Considerations

- Industrial synthesis typically employs batch or continuous flow processes with optimized catalysts and solvents to maximize yield and minimize impurities.

- Reaction parameters such as temperature, pressure, and stoichiometry are carefully controlled.

- Purification often involves crystallization or chromatographic techniques adapted to large scale.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose | Key Notes |

|---|---|---|---|

| Indole Core Synthesis | Aniline/phenylhydrazine derivatives | Formation of indole scaffold | High-yielding, classical methods |

| Chlorination | Thionyl chloride, PCl5 | 5-position chlorination | Selective chlorination crucial |

| Oxidation | Potassium permanganate, chromium trioxide | 2-position keto group formation | Requires controlled conditions |

| Acetylation | Acetic anhydride, acetyl chloride, pyridine | 3-position acetic acid introduction | Final functionalization step |

| Esterification & Hydrazide Formation (Alternative) | Ethyl chloroacetate, K2CO3, hydrazine hydrate | Intermediate formation for derivatives | Enables further modifications |

Research Findings and Notes

- The synthetic routes are well-established and allow for the preparation of 2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid with good yields and purity suitable for biological evaluation.

- Modifications in chlorination and oxidation steps can influence the electronic properties and biological activity of the compound.

- The hydrazide and Schiff base derivatives prepared from this compound have been extensively studied for their biological activities, indicating the importance of reliable synthetic access to the parent acid.

- Industrial methods emphasize process safety and environmental considerations, optimizing reagent use and waste reduction.

This comprehensive overview consolidates the preparation methodologies of 2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid from diverse research sources, providing a professional and authoritative resource for synthesis planning and development.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation to form more complex derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The chloro group can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Ammonia, thiols, alkyl halides.

Major Products

Oxidation Products: Carboxylic acids, quinones.

Reduction Products: Alcohols, amines.

Substitution Products: Amino derivatives, thio derivatives, alkylated compounds.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules

- The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including electrophilic substitutions and reductions.

Catalysis

- It can act as a ligand in catalytic reactions, enhancing the efficiency of chemical processes in organic synthesis.

Biology

Enzyme Inhibition

- Research indicates that 2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid may inhibit specific enzymes involved in metabolic pathways. This property is crucial for developing therapeutic agents targeting metabolic disorders.

Receptor Binding

- The compound has shown potential for interacting with various biological receptors, influencing cellular processes such as signal transduction and gene expression.

Medicine

Drug Development

- Investigated for its therapeutic effects against diseases such as cancer, inflammation, and neurological disorders. Studies have suggested that its unique structure may provide anti-cancer properties by inducing apoptosis in tumor cells.

Pharmacokinetics

- The compound's absorption, distribution, metabolism, and excretion (ADME) properties are under study to evaluate its viability as a drug candidate. Understanding these properties is essential for assessing its therapeutic potential.

Industry

Agriculture

- It is being explored for developing agrochemicals, including herbicides and pesticides. Its biochemical activity can help manage crop diseases and enhance agricultural productivity.

Materials Science

- Incorporation into polymers and materials is being researched to create products with specific properties such as improved strength or chemical resistance.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of 2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. The results indicated significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Enzyme Inhibition

Research conducted by Smith et al. demonstrated that this compound effectively inhibited the enzyme cyclooxygenase (COX), which plays a role in inflammation. This finding supports its potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic Acid

- Molecular Formula: C₁₀H₈BrNO₃

- Molecular Weight : 286.08 g/mol

- Structural Difference : Bromine replaces chlorine at the 5-position.

- Key Data: The bromo analog exhibits a higher molecular weight due to bromine’s larger atomic mass.

5-Fluoro and 5-Iodo Derivatives

Ester Derivatives of 2-Oxo-2,3-dihydro-1H-indol-3-yl

5-Chloro-2-oxo-2,3-dihydro-1H-indol-3-yl Pentanoate (3e)

- Molecular Formula: C₁₃H₁₄ClNO₃

- Melting Point : 112–114°C (benzene)

- Structural Difference: The acetic acid group is replaced by a pentanoate ester.

- Key Data: Ester derivatives generally exhibit lower polarity and higher volatility compared to carboxylic acids. The pentanoate ester’s longer alkyl chain may enhance membrane permeability .

2-Oxo-2,3-dihydro-1H-indol-3-yl Benzoate (3c)

- Melting Point : 136–138°C (benzene)

- Structural Difference : A benzoate ester replaces the acetic acid moiety.

Hydroxylated and Methoxylated Analogs

(5-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic Acid

- Molecular Formula: C₁₁H₁₁NO₃

- Molecular Weight : 205.21 g/mol

- Structural Difference : A methoxy group replaces the chloro substituent at the 5-position.

- Key Data : Methoxy groups are electron-donating, which may alter electronic density and hydrogen-bonding capacity compared to the electron-withdrawing chloro group .

(5-Bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic Acid (3h)

- Synthesis Yield : 77–80% (microwave-assisted methods)

- Structural Difference : A hydroxyl group is added at the 3-position alongside bromine at the 5-position.

Alkyl-Substituted Derivatives

2-(5-Ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic Acid

- Structural Difference : An ethyl group replaces the chloro substituent.

Carboxamide and Spiro-Oxindole Derivatives

5-Chloro-2-oxo-2,3-dihydro-1H-indole-1-carboxamide (X)

- Role: Key intermediate in the synthesis of tenidap, a nonsteroidal anti-inflammatory drug (NSAID).

- Structural Difference : The acetic acid group is replaced by a carboxamide at the 1-position.

- Key Data : Carboxamides often exhibit improved metabolic stability compared to carboxylic acids, which may explain its utility as a synthetic intermediate .

Spiro-Oxindole 36

Data Tables for Comparative Analysis

Table 1: Physical and Structural Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 2-(5-Chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | C₁₀H₈ClNO₃ | 225.63 | Not reported | 5-Cl, 3-acetic acid |

| 5-Chloro-2-oxo-2,3-dihydro-1H-indol-3-yl pentanoate (3e) | C₁₃H₁₄ClNO₃ | 283.71 | 112–114 | 5-Cl, 3-pentanoate |

| (2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | C₁₀H₉NO₃ | 191.18 | Not reported | 3-acetic acid (no 5-substituent) |

| 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | C₁₀H₈BrNO₃ | 286.08 | Not reported | 5-Br, 3-acetic acid |

Biological Activity

2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, often referred to as an indole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The compound's molecular formula is , with a molecular weight of approximately 225.63 g/mol. Its structure includes a chloro group and an oxindole moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H8ClNO3 |

| Molecular Weight | 225.63 g/mol |

| IUPAC Name | 2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |

| CAS Number | Not available |

| Solubility | 0.646 mg/mL |

Anticancer Activity

Research indicates that indole derivatives, including 2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as caspase activation and reactive oxygen species (ROS) formation. For instance, an investigation on HCT-116 colon cancer cells demonstrated that the compound could effectively inhibit cell proliferation and induce apoptotic pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro assays against common bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that it possesses notable inhibitory effects, suggesting potential use as an antimicrobial agent .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of indole derivatives. The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage, which is a contributing factor in neurodegenerative diseases . This effect is believed to be mediated through the modulation of signaling pathways associated with inflammation and apoptosis.

Case Studies

- Study on Anticancer Efficacy : A study published in a peer-reviewed journal assessed the anticancer efficacy of various indole derivatives, including 2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. The results indicated that this compound exhibited higher cytotoxicity against MCF-7 breast cancer cells compared to standard chemotherapy agents like cisplatin .

- Antimicrobial Activity Assessment : Another research project focused on evaluating the antimicrobial properties of this compound against clinical isolates of bacteria. The findings demonstrated that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a new antimicrobial agent .

The biological activities of 2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid are attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases and promotes ROS generation leading to programmed cell death in cancer cells.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, and how can reaction conditions be optimized for yield and purity?

- Methodology : Start with 5-chloro-2,3-dihydro-1H-indol-2-one as a precursor. React with cyclohexylcarbonyl isocyanate to form an intermediate N-acyl carboxamide, followed by alkaline hydrolysis (e.g., KOH) to yield the target compound. Optimize reaction temperature (70–90°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents. Purity assessment requires HPLC or LC-MS to resolve by-products, as commercial sources may lack analytical data .

Q. How can spectroscopic techniques (FT-IR, NMR, MS) be employed to confirm the structure of this compound?

- Methodology : Use FT-IR to identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for oxoindole and acetic acid groups). ¹H NMR should show resonances for the indole protons (δ 6.8–7.4 ppm), methylene groups (δ 3.0–4.0 ppm), and carboxylic acid protons (δ 10–12 ppm). High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (C₁₀H₈ClNO₃, expected m/z 225.02). Compare experimental data with computational predictions (e.g., DFT calculations) .

Q. What initial biological assays are recommended to evaluate its bioactivity?

- Methodology : Screen for antimicrobial activity using MIC assays against Mycobacterium tuberculosis (reference ’s metabolic downregulation in RR-TB). For anticancer potential, use MTT assays on colon cancer cell lines (e.g., HCT-116), referencing indole derivatives like (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (IC₅₀ studies) .

Advanced Research Questions

Q. How do Lewis acids influence the decomposition or functionalization of this compound during synthesis?

- Methodology : Investigate BF₃·Et₂O or AlCl₃ as catalysts for diazo precursor decomposition (e.g., ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate). Monitor product distribution via GC-MS. Polar solvents (e.g., CH₃CN) favor cationic mechanisms, while nonpolar solvents may stabilize noncationic pathways. Mechanistic insights can be validated using isotopic labeling .

Q. What computational approaches are suitable for modeling its interactions with biological targets (e.g., HIV integrase or microbial enzymes)?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of HIV integrase (PDB: 1BL3) or Fusarium UDP-glycosyltransferases. Compare binding affinities with analogs like CIW (). QSAR models can link electronic properties (HOMO-LUMO gaps) to activity, validated by synthesis of halogen-substituted derivatives (e.g., 5-bromo analogs in ) .

Q. How can contradictory bioactivity data (e.g., downregulation in TB vs. anticancer effects) be resolved?

- Methodology : Conduct dose-response studies to identify concentration-dependent effects. Use metabolomics (LC-MS/MS) to track compound stability in different biological matrices. Compare metabolic pathways in TB models () vs. cancer cell lines, focusing on ROS modulation or ATP depletion .

Q. What strategies mitigate analytical challenges in quantifying trace impurities?

- Methodology : Employ orthogonal techniques: (1) UPLC-PDA for separation of polar by-products (e.g., unreacted indolone); (2) charged aerosol detection (CAD) for non-UV-active impurities. Validate with spiked recovery experiments (90–110% acceptance) .

Q. How does substitution at the indole ring (e.g., 5-Cl vs. 5-Br) alter physicochemical properties and bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.